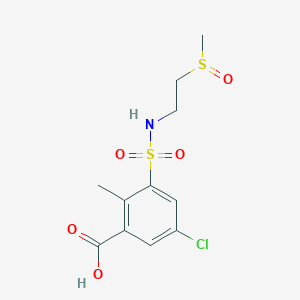

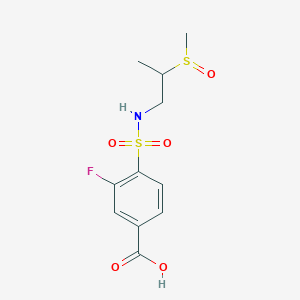

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid, also known as Mefenpyr-diethyl, is a herbicide that belongs to the family of sulfonamides. It was first introduced in 1992 and has since been used extensively in agriculture to control broadleaf weeds in crops such as soybean, cotton, and wheat. Mefenpyr-diethyl is known for its high efficacy, low toxicity, and low environmental impact.

Mechanism of Action

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl disrupts the normal growth and development of broadleaf weeds, leading to their eventual death. The mechanism of action is specific to plants and does not affect non-target organisms, making it an ideal herbicide for use in agriculture.

Biochemical and Physiological Effects

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, studies have shown that 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl can have sublethal effects on aquatic organisms, such as fish and invertebrates, at high concentrations. These effects include reduced growth and reproduction, and changes in behavior and physiology.

Advantages and Limitations for Lab Experiments

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl is a valuable tool for studying plant physiology and biochemistry, due to its specific mode of action and high efficacy. It can be used to study the biosynthesis of branched-chain amino acids, as well as the effects of ALS inhibition on plant growth and development. However, 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has limitations in terms of its selectivity and potential for environmental impact. It is important to use caution when handling and disposing of 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl, and to follow all safety protocols.

Future Directions

There are several areas of future research for 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl, including the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Additionally, there is a need for further studies on the sublethal effects of 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl on non-target organisms, and the potential for ecological impacts. Finally, there is a need for continued research on the biosynthesis of branched-chain amino acids in plants, and the role of ALS inhibition in plant growth and development.

Conclusion

In conclusion, 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl is a valuable herbicide for use in agriculture, due to its high efficacy, low toxicity, and low environmental impact. It acts as an inhibitor of the enzyme ALS, disrupting the biosynthesis of branched-chain amino acids in plants. 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has been extensively studied for its herbicidal properties and its effects on non-target organisms, and has been shown to have minimal toxicity to mammals. However, caution should be used when handling and disposing of 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl, and further research is needed to fully understand its potential for environmental impact.

Synthesis Methods

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl is synthesized through a multistep process that involves the reaction of 5-chloro-2-methyl-3-nitrobenzoic acid with diethyl sulfide, followed by reduction and sulfonation. The final product is obtained after purification and crystallization. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be highly effective in controlling broadleaf weeds, with minimal impact on crop plants. 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has also been studied for its environmental fate and transport, including its persistence in soil and water, and its potential for leaching and runoff.

properties

IUPAC Name |

5-chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO5S2/c1-7-9(11(14)15)5-8(12)6-10(7)20(17,18)13-3-4-19(2)16/h5-6,13H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBHUDZLYFAZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)NCCS(=O)C)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)

![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)

![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)

![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)

![1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea](/img/structure/B6631995.png)

![3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6632003.png)

![(2S)-2-[(3-ethyl-6-methylpyridazine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6632034.png)

![4-[(3-Ethyl-6-methylpyridazine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6632037.png)

![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)